(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluoro and Ethyl Groups: The fluoro and ethyl groups can be introduced via electrophilic substitution reactions using fluorinating agents and ethylating agents, respectively.
Coupling with Acetamide: The final step involves coupling the benzothiazole derivative with 2,5-dioxopyrrolidin-1-yl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide
- 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-chloro-1,3-benzothiazol-2-ylidene)acetamide
Uniqueness
Compared to similar compounds, (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide may exhibit unique properties due to the presence of the fluoro group, which can enhance its biological activity and stability.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-2-18-14-9(16)4-3-5-10(14)23-15(18)17-11(20)8-19-12(21)6-7-13(19)22/h3-5H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQHULAISVFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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